delta(3)-Cefotiam
CAS No.: 142182-63-6
VCID: VC0193839
Molecular Formula: C18H23N9O4S3
Molecular Weight: 525.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Delta(3)-Cefotiam is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria . It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . This binding weakens the bacterial cell wall, leading to cell lysis and death. Cefotiam is effective against a range of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It is used to treat various infections such as respiratory tract infections, urinary tract infections, skin infections, bacterial sepsis, bone and joint infections, and postoperative infections . Delta(3)-Cefotiam's effectiveness has been demonstrated even against some extended-spectrum beta-lactamase (ESBL) producing strains in urinary tract infections. A study showed that cefotiam maintained notable susceptibility rates against ESBL-producing E. coli, Klebsiella pneumoniae, and Proteus mirabilis. Its unique side chain modifications contribute to its distinct antibacterial properties and stability against beta-lactamases. Similar compounds include cefotaxime, ceftriaxone, and ceftazidime. Cefotaxime shares similar antibacterial activity but has different pharmacokinetic properties, while ceftriaxone is known for its long half-life, allowing for a once-daily dosage regimen. Ceftazidime is notable for its activity against Pseudomonas aeruginosa. ChemicalBook provides additional details, including its molecular formula (C18H23N9O4S3) and molecular weight (525.63) . |
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CAS No. | 142182-63-6 |
Product Name | delta(3)-Cefotiam |
Molecular Formula | C18H23N9O4S3 |
Molecular Weight | 525.6 g/mol |
IUPAC Name | 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h6,8,12-13,15H,3-5,7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31) |
Standard InChIKey | DTZXOJSIJQTTJR-UHFFFAOYSA-N |
SMILES | CN(C)CCN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)CC4=CSC(=N4)N |
Canonical SMILES | CN(C)CCN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)CC4=CSC(=N4)N |
Purity | > 95% |
Synonyms | 5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo- |
PubChem Compound | 132416 |
Last Modified | Apr 15 2024 |
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